molecular formula C18H21N3O B12470617 2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide

2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide

Cat. No.: B12470617
M. Wt: 295.4 g/mol
InChI Key: QEEZNFWGRMNAFL-UHFFFAOYSA-N
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Description

2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.

    Attachment of the Cycloheptylacetamide Moiety: The final step involves the acylation of the indole derivative with cycloheptylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the cyano group or other substituents.

Scientific Research Applications

2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The cyano group and the indole core play crucial roles in its binding affinity and specificity, while the cycloheptylacetamide moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.

    2-(3-cyanoindol-1-yl)-N-cyclopentylacetamide: Similar structure with a cyclopentyl group instead of a cycloheptyl group.

    2-(3-cyanoindol-1-yl)-N-cyclooctylacetamide: Similar structure with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide is unique due to its specific combination of the cyanoindole core and the cycloheptylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide

InChI

InChI=1S/C18H21N3O/c19-11-14-12-21(17-10-6-5-9-16(14)17)13-18(22)20-15-7-3-1-2-4-8-15/h5-6,9-10,12,15H,1-4,7-8,13H2,(H,20,22)

InChI Key

QEEZNFWGRMNAFL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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